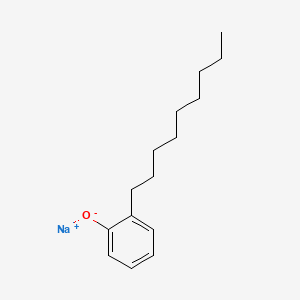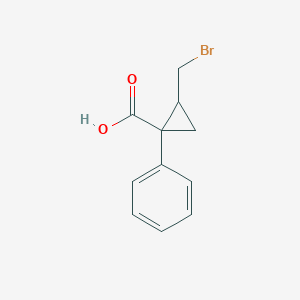
2-(Bromomethyl)-1-phenylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is an organic compound characterized by a cyclopropane ring substituted with a phenyl group, a bromomethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method includes the reaction of phenylcyclopropane with bromine in the presence of a catalyst to introduce the bromomethyl group. The resulting intermediate is then subjected to carboxylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromomethyl group in (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce phenyl derivatives with additional oxygen-containing groups.
- Reduction reactions result in alcohols or other reduced forms of the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry: (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology and Medicine: This compound may be explored for its potential biological activity, including its use as a building block for drug development.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic Acid: Lacks the phenyl and bromomethyl groups, making it less reactive in certain chemical reactions.
Phenylcyclopropane: Does not contain the bromomethyl and carboxylic acid groups, limiting its applications in synthesis.
Bromomethylcyclopropane: Lacks the phenyl and carboxylic acid groups, reducing its potential for biological interactions.
Uniqueness: (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activity.
Propriétés
Numéro CAS |
69160-63-0 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
Clé InChI |
RLTNPEMFZHYQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
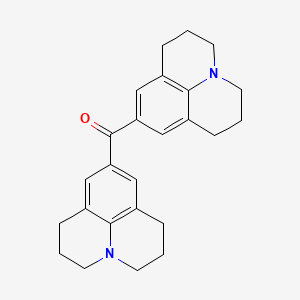
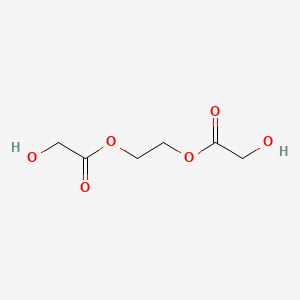

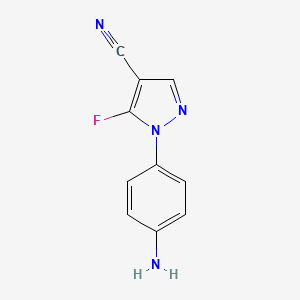

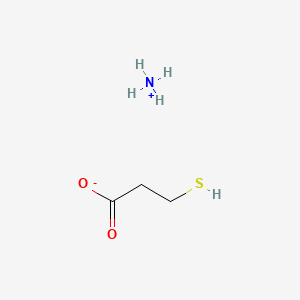
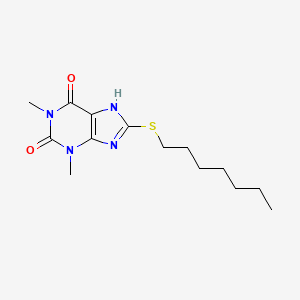
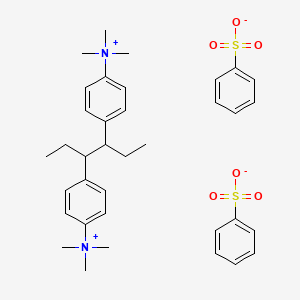
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
